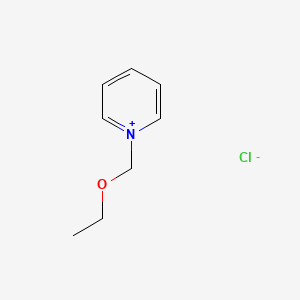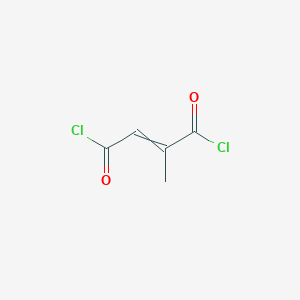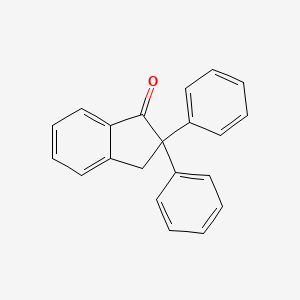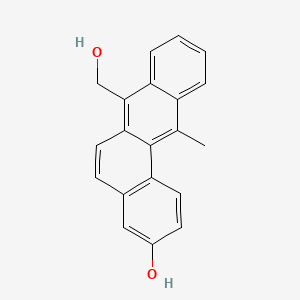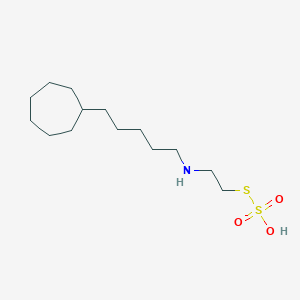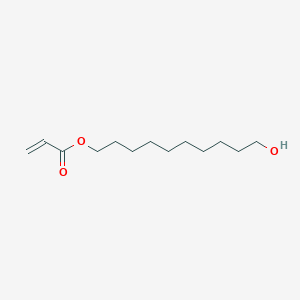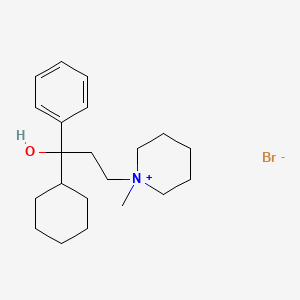
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide is a quaternary ammonium compound. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a piperidinium core substituted with a cyclohexyl, a hydroxy, and a phenyl group, making it a versatile molecule for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexyl bromide with phenylpropanol in the presence of a base such as sodium hydroxide to form 3-cyclohexyl-3-hydroxy-3-phenylpropyl bromide.
Quaternization Reaction: The intermediate is then reacted with 1-methylpiperidine in the presence of a suitable solvent like acetonitrile to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
化学反応の分析
Types of Reactions: 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the phenyl ring, using reducing agents like lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange.
Major Products:
Oxidation: 1-(3-Cyclohexyl-3-oxo-3-phenylpropyl)-1-methylpiperidinium bromide.
Reduction: 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide.
Substitution: 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium chloride.
科学的研究の応用
1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide involves its interaction with cellular receptors and enzymes. The compound is known to bind to muscarinic acetylcholine receptors, inhibiting their activity. This leads to a reduction in the secretion of gastric acids and a decrease in gastrointestinal motility. The molecular targets include M1, M2, and M3 muscarinic receptors, and the pathways involved include the inhibition of adenylate cyclase and modulation of potassium channels.
類似化合物との比較
- 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium iodide
- 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride
Comparison: 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide is unique due to its specific piperidinium core, which imparts distinct chemical and biological properties. Compared to its pyrrolidinium analogs, the piperidinium compound exhibits different binding affinities and pharmacokinetic profiles, making it a valuable molecule for targeted applications in medicinal chemistry and drug development.
特性
CAS番号 |
21100-34-5 |
|---|---|
分子式 |
C21H34BrNO |
分子量 |
396.4 g/mol |
IUPAC名 |
1-cyclohexyl-3-(1-methylpiperidin-1-ium-1-yl)-1-phenylpropan-1-ol;bromide |
InChI |
InChI=1S/C21H34NO.BrH/c1-22(16-9-4-10-17-22)18-15-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2,5-6,11-12,20,23H,3-4,7-10,13-18H2,1H3;1H/q+1;/p-1 |
InChIキー |
HBVVNVMAXNAIMK-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




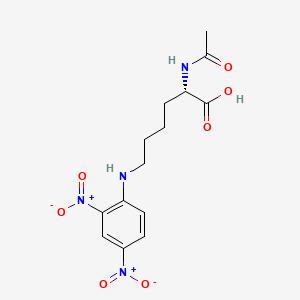

![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)


